Methoxytrimethylsilane
Overview
Description
Methoxytrimethylsilane, also known as methyl trimethylsilyl ether, is an organosilicon compound with the chemical formula CH₃OSi(CH₃)₃. It is a colorless, volatile liquid that is primarily used as a silylating agent in organic synthesis. This compound is known for its ability to provide hydrophobic surface coatings with high water contact angles and low surface energy .
Mechanism of Action
Target of Action
Methoxytrimethylsilane (MTMS) is primarily used as a silylating agent . Its primary targets are surfaces that require a hydrophobic coating . The compound interacts with these surfaces to provide a high water contact angle and low surface energy .
Mode of Action
MTMS modifies the surfaces by attaching its silyl group to the target molecules. This interaction results in a change in the physical properties of the surface, making it more hydrophobic . The compound’s mode of action is primarily physical rather than biochemical.
Biochemical Pathways
It can affect the properties of materials used in various applications, such as the fabrication of superhydrophobic recycled polyethylene terephthalate (rpet) aerogels .
Result of Action
The primary result of MTMS action is the creation of a hydrophobic surface coating . This can be used to enhance the water resistance of various materials. For example, MTMS has been used to create weather-resistant coatings on epoxy resins, reducing the effect of color change by 45% upon exposure to UV light .
Preparation Methods
Methoxytrimethylsilane is typically synthesized through the reaction of methyltrichlorosilane with methanol. The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3)_3 + 3 \text{HCl} ] This process involves the alcoholysis of alkylchlorosilanes, which generally follows an S_N2 mechanism . Industrial production methods often involve similar reaction conditions, with careful control of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Methoxytrimethylsilane undergoes various types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form silanols and methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: this compound can be oxidized to form silanols or siloxanes under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically silanols, siloxanes, and methanol .
Scientific Research Applications
Methoxytrimethylsilane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Methoxytrimethylsilane can be compared with other similar compounds such as:
Ethoxytrimethylsilane: Similar in structure but with an ethoxy group instead of a methoxy group. It has slightly different reactivity and applications.
Dimethoxydimethylsilane: Contains two methoxy groups and two methyl groups attached to silicon. It is used in different silylation reactions and has distinct properties.
Chlorotrimethylsilane: Contains a chlorine atom instead of a methoxy group.
This compound is unique due to its specific balance of reactivity and stability, making it particularly useful in creating hydrophobic coatings and in various silylation reactions.
Properties
IUPAC Name |
methoxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12OSi/c1-5-6(2,3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPACFLNWGUDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062001 | |
Record name | Silane, methoxytrimethyl- | |
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Molecular Weight |
104.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
Record name | Methoxytrimethylsilane | |
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CAS No. |
1825-61-2 | |
Record name | Methoxytrimethylsilane | |
Source | CAS Common Chemistry | |
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Record name | Methoxytrimethylsilane | |
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Record name | METHOXYTRIMETHYLSILANE | |
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Record name | Silane, methoxytrimethyl- | |
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Record name | Silane, methoxytrimethyl- | |
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Record name | Methoxytrimethylsilane | |
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Record name | Methoxytrimethylsilane | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methoxytrimethylsilane?
A1: The molecular formula of MTMS is C4H12OSi, and its molecular weight is 104.21 g/mol. []
Q2: Is there spectroscopic data available for this compound?
A2: Yes, infrared (IR) and Raman spectroscopic data for MTMS, including its deuterated analog, have been reported. These studies provide insights into the vibrational modes and molecular conformation of MTMS. [, , ]
Q3: How does this compound interact with silica surfaces?
A3: MTMS primarily interacts with silica surfaces through hydrogen bonding between its oxygen atom and surface silanol groups. This interaction can involve isolated silanol groups or adjacent pairs. While hydrogen bonding is the dominant interaction at the solid/liquid interface, evacuation can promote a low level of chemisorption, resulting in the formation of –SiOMe and –SiOSiMe3 species on the silica surface. []
Q4: Can this compound be used to synthesize silicon nitride films?
A4: Yes, MTMS can serve as a silicon source for the growth of silicon nitride (Si3N4) crystalline films using microwave plasma-enhanced chemical vapor deposition (MPCVD). This method allows for controlled silicon introduction and results in the deposition of thin films at rates of approximately 0.1 μm/h. []
Q5: How does this compound participate in deoligomerization reactions?
A5: MTMS is a product of the deoligomerization of hexamethyldisiloxane and hexamethylcyclotrisiloxane using dimethyl carbonate over an alumina-supported potassium fluoride catalyst. These reactions produce MTMS and dimethoxydimethylsilane in high yields. [, ]
Q6: Can this compound be used as a trapping agent for reactive intermediates?
A6: Yes, MTMS can trap transient silenes like 1,1-diphenylsilene and 1,1-bis(4-trifluoromethylphenyl)silene, forming stable adducts. This trapping ability is helpful for studying the reactivity and mechanisms of these reactive intermediates. [, , , ]
Q7: Does this compound play a role in the synthesis of specific organic compounds?
A7: MTMS is employed in synthesizing 2-alkyl-2-(2-furanyl)-1,3-cyclopentanediones. It acts as a reagent alongside trimethylsilyl triflate, facilitating the conversion of 2-acylfurans into the desired cyclopentanediones. []
Q8: Can this compound modify the properties of materials?
A8: Yes, MTMS is used to modify recycled cellulose fibers in the synthesis of superhydrophobic hybrid silica-cellulose aerogels. These aerogels exhibit excellent thermal insulation and sound absorption properties, demonstrating the potential of MTMS in material science. []
Q9: Is this compound used in nanoparticle synthesis?
A9: Yes, MTMS is utilized for functionalizing silica nanoparticles, alongside other alkoxysilane derivatives. This modification enhances the hydrophobicity of the nanoparticles, influencing the surface properties of films derived from bilayer hybrids. []
Q10: Can this compound be used as a growth inhibitor in chemical vapor deposition?
A10: While MTMS can inhibit the growth of materials like HfO2 during chemical vapor deposition, it does so non-selectively. This non-selective inhibition makes it unsuitable for eliminating bread-loaf profiles in trench filling applications. []
Q11: Does this compound have a role in the synthesis of carbon nanotubes?
A11: MTMS can be used as a silicon precursor in the chemical vapor deposition synthesis of silicon-doped single-walled carbon nanotubes. This doping introduces structural and electronic differences in the resulting nanotubes, highlighting the potential of MTMS in nanomaterial synthesis. []
Q12: How do different solvents affect the reactivity of this compound with silenes?
A12: The reactivity of MTMS with transient silenes is influenced by the solvent. For example, reactions are generally slower in tetrahydrofuran (THF) compared to hexane or acetonitrile. This difference arises from the complexation of silenes with THF, which reduces the concentration of free silene available for reaction with MTMS. []
Q13: Are there any computational studies investigating the interaction of this compound with carbon dioxide?
A13: Yes, ab initio calculations have been conducted to investigate the interaction of MTMS with carbon dioxide (CO2). These studies, focusing on model structures representing polymer functional groups, suggest that CO2 interacts specifically with MTMS through a Lewis acid-Lewis base interaction. This interaction contributes to the solubility of CO2 in polymers containing MTMS-like functionalities. []
Q14: What safety precautions should be taken when handling this compound?
A14: While specific safety regulations are not detailed in the provided research, MTMS is a flammable liquid and should be handled with care. Always consult the Safety Data Sheet (SDS) before handling any chemical substance. []
Q15: What are some potential future research directions for this compound?
A15: Future research could explore:
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